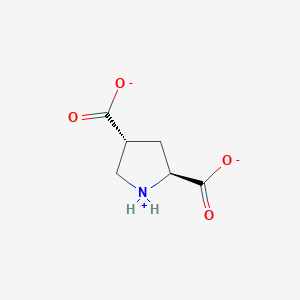

L-trans-2,4-pyrolidine dicarboxylate

Description

Contextualizing Glutamate (B1630785) Homeostasis and Excitatory Amino Acid Transporters (EAATs) in Central Nervous System Function

Glutamate is the most abundant excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in a vast array of physiological processes, including learning, memory, and synaptic plasticity. Current time information in Lebanon County, US.mdpi.comyoutube.com The precise control of extracellular glutamate concentrations is paramount, as excessive glutamate can lead to excitotoxicity, a process implicated in various neurological disorders. nih.govwikipedia.org This delicate balance, known as glutamate homeostasis, is primarily maintained by a family of proteins called Excitatory Amino Acid Transporters (EAATs). mdpi.comnih.govnih.gov

EAATs are sodium-dependent transporters that actively remove glutamate from the extracellular space, transporting it into neurons and glial cells. mdpi.comwikipedia.org This action terminates the synaptic signal and prevents the over-activation of glutamate receptors. wikipedia.org There are five subtypes of EAATs (EAAT1-5), each with a distinct distribution and function within the CNS. nih.govtocris.com For instance, EAAT1 is highly expressed in the cerebellum, while EAAT2 is the predominant glutamate transporter in the forebrain. mdpi.comtocris.com The process of glutamate uptake by glial cells, its conversion to glutamine, and subsequent transport back to neurons for reconversion to glutamate is known as the glutamate-glutamine cycle. youtube.comnih.gov Dysregulation of EAAT function has been linked to several neurological conditions, highlighting their importance in maintaining CNS health. nih.govnih.gov

Historical Development of L-trans-2,4-Pyrrolidine Dicarboxylate as a Pharmacological Research Probe

The development of L-trans-2,4-PDC as a research tool stemmed from the need for compounds that could selectively target the glutamate transport system. Early research in the 1990s identified L-trans-2,4-PDC as a potent and selective inhibitor of glutamate uptake. caymanchem.com A seminal 1991 study by Bridges et al. established it as a conformationally defined neurotransmitter analog that selectively inhibits glutamate uptake. caymanchem.com

Further investigations revealed that L-trans-2,4-PDC is not just an inhibitor but also a substrate for the transporters. nih.gov It is a competitive, transportable inhibitor for EAAT1-4, meaning it is transported into the cell by the same transporters it inhibits. tocris.comrndsystems.com However, it acts as a non-transportable inhibitor for EAAT5. tocris.comrndsystems.com This dual action of being both a substrate and an inhibitor is crucial to its mechanism. By being transported, it can induce the reverse transport, or efflux, of endogenous glutamate from the cells, leading to an increase in extracellular glutamate levels. nih.govnih.gov This property has made L-trans-2,4-PDC an invaluable tool for studying the consequences of elevated extracellular glutamate and the role of transporter reversal in various experimental models. nih.govnih.govnih.gov Studies have utilized L-trans-2,4-PDC to investigate its effects on synaptic transmission and its potential to induce neurotoxicity through the indirect activation of glutamate receptors. nih.govphysiology.org

Interactive Data Table: Properties of L-trans-2,4-Pyrrolidine Dicarboxylate

| Property | Value | Source |

|---|---|---|

| IUPAC Name | L-trans-Pyrrolidine-2,4-dicarboxylic acid | tocris.com |

| Molecular Formula | C₆H₉NO₄ | rndsystems.com |

| Molecular Weight | 159.14 g/mol | rndsystems.com |

| CAS Number | 64769-66-0 | rndsystems.com |

| Primary Action | Transportable EAAT1-4 inhibitor/non-transportable EAAT5 inhibitor | tocris.comrndsystems.com |

Interactive Data Table: Inhibitory Constants (Ki) of L-trans-2,4-PDC on Human EAAT Subtypes

| EAAT Subtype | Ki (μM) | Assay Conditions | Source |

|---|---|---|---|

| EAAT1 | 20 | [³H]-d-Asp uptake assays in HEK293 cells | tocris.comrndsystems.com |

| EAAT2 | 20 | [³H]-d-Asp uptake assays in HEK293 cells | tocris.comrndsystems.com |

| EAAT3 | 109 | [³H]-d-Asp uptake assays in HEK293 cells | tocris.comrndsystems.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H8NO4- |

|---|---|

Molecular Weight |

158.13 g/mol |

IUPAC Name |

(2S,4R)-pyrrolidin-1-ium-2,4-dicarboxylate |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/p-1/t3-,4+/m1/s1 |

InChI Key |

NRSBQSJHFYZIPH-DMTCNVIQSA-M |

Isomeric SMILES |

C1[C@H](C[NH2+][C@@H]1C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C1C(C[NH2+]C1C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of L Trans 2,4 Pyrrolidine Dicarboxylate

Excitatory Amino Acid Transporter (EAAT) Interaction and Inhibition Kinetics

L-trans-2,4-PDC acts as a selective and competitive inhibitor at high-affinity glutamate (B1630785) transport systems. nih.gov It binds to the same recognition site on the EAATs as glutamate, thereby physically obstructing the transporter's ability to bind and clear glutamate from the synaptic cleft. nih.govnih.gov This action effectively increases the concentration and dwell time of glutamate in the extracellular space, potentiating the effects of exogenously applied glutamate. nih.gov

There are five main subtypes of EAATs, each with a distinct distribution and role in the nervous system. L-trans-2,4-PDC exhibits varying degrees of potency and activity across these subtypes. It is recognized as a potent inhibitor of EAAT1, EAAT2, EAAT3, and EAAT4, but it is not transported by EAAT5. tocris.com This differential interaction underscores its complex pharmacological profile.

In studies using human embryonic kidney (HEK293) cells expressing individual human EAAT subtypes, the inhibitory constants (Kᵢ) of L-trans-2,4-PDC were determined. These values quantify the concentration of the inhibitor required to produce half-maximum inhibition, with lower values indicating greater potency.

Table 1: Inhibitory Potency (Kᵢ) of L-trans-2,4-PDC at Human EAAT Subtypes

| EAAT Subtype | Kᵢ (µM) |

|---|---|

| hEAAT1 | 20 |

| hEAAT2 | 20 |

| hEAAT3 | 109 |

Data sourced from [³H]-d-Aspartate uptake assays in HEK293 cells. tocris.com

Furthermore, studies using a fluorescence-based membrane potential assay have determined the Michaelis-Menten constant (Kₘ) for L-trans-2,4-PDC, which reflects its affinity as a substrate for the transporters.

Table 2: Substrate Affinity (Kₘ) of L-trans-2,4-PDC at Human EAAT Subtypes

| EAAT Subtype | Kₘ (µM) |

|---|---|

| hEAAT1 | 19 |

| hEAAT2 | 7.7 |

| hEAAT3 | 11 |

Data sourced from FLIPR Membrane Potential (FMP) assays. tocris.com

A defining feature of L-trans-2,4-PDC is its dual role as both an inhibitor and a transportable substrate for EAATs 1 through 4. tocris.comscite.ai Unlike a pure non-substrate inhibitor that would only block the transporter, L-trans-2,4-PDC is actively taken up by the cell through the same transporters it inhibits. nih.govexlibrisgroup.com This transportability is a key element of its mechanism, as the inward movement of L-trans-2,4-PDC can drive the reverse transport of endogenous glutamate out of the cell. nih.govnih.gov This contrasts with methylated analogues of L-trans-2,4-PDC, which have been shown to act as non-substrate inhibitors, highlighting the subtle structural requirements that differentiate between substrate and non-substrate properties. nih.govexlibrisgroup.com

Carrier-Mediated Release of Endogenous Glutamate

In addition to blocking glutamate uptake, L-trans-2,4-PDC actively triggers the release of glutamate from intracellular stores through a carrier-dependent mechanism.

The transport of L-trans-2,4-PDC into the cell by EAATs facilitates the reverse transport, or efflux, of intracellular glutamate into the extracellular space. nih.govnih.gov This process, known as heteroexchange, involves the transporter moving one molecule of L-trans-2,4-PDC inward in exchange for one molecule of glutamate outward. This mechanism directly contributes to the accumulation of glutamate in the extracellular milieu, an effect that is independent of its inhibition of glutamate uptake. nih.gov Studies have demonstrated that L-trans-2,4-PDC can evoke the release of endogenous glutamate from both neuronal and astrocytic cultures. nih.gov

The function of EAATs is critically dependent on the electrochemical gradient of sodium (Na⁺) ions. nih.gov The inward transport of glutamate is powered by the co-transport of Na⁺. The carrier-mediated release of glutamate induced by L-trans-2,4-PDC is likewise a sodium-dependent process. nih.gov The efflux of [³H]-D-aspartate (a glutamate analogue) evoked by L-trans-2,4-PDC is dependent on the presence of extracellular sodium. nih.gov Removing extracellular sodium inhibits the neurotoxicity associated with L-trans-2,4-PDC, underscoring the essential role of the sodium gradient in driving the glutamate release that mediates its toxic effects. nih.gov

Indirect Modulation of Postsynaptic Receptors via Elevated Extracellular Glutamate

The primary pharmacological effect of L-trans-2,4-PDC stems from its ability to inhibit glutamate transporters, which are crucial for maintaining low extracellular glutamate levels. nih.govjneurosci.org By acting as a transportable substrate for EAATs 1-4, L-trans-2,4-PDC effectively competes with glutamate, leading to a reduction in its clearance from the extracellular space. nih.govrndsystems.com This action results in a sustained increase in the concentration of ambient glutamate. nih.govnih.gov This elevated glutamate can then diffuse and act on various glutamate receptors, including those located presynaptically and postsynaptically, thereby indirectly modulating synaptic transmission and neuronal activity. Research indicates that L-trans-2,4-PDC-induced elevation of extracellular glutamate is the principal driver of its effects on both metabotropic and ionotropic glutamate receptors. nih.govnih.gov Some studies also suggest that L-trans-2,4-PDC may stimulate glutamate release from glial cells through a mechanism independent of transporter inhibition, further contributing to the increase in extracellular glutamate. nih.gov

The elevated extracellular glutamate resulting from L-trans-2,4-PDC action can activate presynaptic metabotropic glutamate receptors (mGluRs), which function as autoreceptors to regulate neurotransmitter release.

In studies using cultured hippocampal neurons, the application of L-trans-2,4-PDC led to a decrease in the amplitude of both N-methyl-D-aspartate (NMDA) and non-NMDA receptor-mediated components of excitatory postsynaptic currents (EPSCs). nih.govjneurosci.org This depression of synaptic transmission was not due to a change in the sensitivity of postsynaptic receptors. nih.govjneurosci.org Instead, the effect was mimicked by low concentrations of glutamate and blocked by the competitive mGluR antagonist (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG). nih.govjneurosci.org These findings strongly suggest that by inhibiting glutamate uptake, L-trans-2,4-PDC causes a sufficient increase in ambient glutamate to activate presynaptic mGluRs, which in turn inhibit further glutamate release from the presynaptic terminal. nih.govjneurosci.org This represents a negative feedback mechanism on excitatory synaptic transmission. nih.gov

| Experimental Model | L-trans-2,4-PDC Effect | Mechanism | Antagonist Blockade | Reference |

| Cultured Hippocampal Neurons | Depression of non-NMDA and NMDA receptor-mediated EPSCs | Activation of presynaptic metabotropic receptors by increased ambient glutamate | (RS)-alpha-methyl-4-carboxyphenylglycine (MCPG) | nih.govjneurosci.org |

While L-trans-2,4-PDC itself has minimal direct agonist activity at ionotropic glutamate receptors, its elevation of extracellular glutamate profoundly influences their function. caymanchem.com

NMDA Receptors: The indirect action on NMDA receptors is the most extensively documented. The accumulation of extracellular glutamate caused by L-trans-2,4-PDC leads to over-activation of NMDA receptors, which can result in neurotoxicity. nih.gov This neurotoxic effect is dependent on extracellular sodium and can be reversed by the NMDA receptor antagonist MK-801 and by enzymatic degradation of the excess glutamate. caymanchem.com In cultured cerebellar granule neurons, prolonged (1-hour) exposure to L-trans-2,4-PDC elevated basal glutamate levels and led to a subsequent reduction in NMDA-induced calcium influx and glutamate accumulation, suggesting that the sustained presence of elevated glutamate induces a selective desensitization of NMDA receptors. nih.gov

AMPA and Kainate Receptors: L-trans-2,4-PDC shows no significant direct binding to AMPA or kainate receptors at a concentration of 100 μM. caymanchem.com However, the elevated glutamate levels it induces can stimulate these receptors. In the striatum, the increase in glutamate evoked by L-trans-2,4-PDC is significantly reduced by both an NMDA receptor antagonist (CPP) and an AMPA receptor antagonist (LY293558). nih.gov This suggests that the initial transporter-mediated increase in glutamate activates postsynaptic NMDA and AMPA receptors, which then participate in a positive feedback loop leading to further, action potential-dependent glutamate release from corticostriatal and thalamostriatal terminals. nih.gov In contrast, some studies in cultured cerebellar granule neurons and hippocampal slices did not observe a significant augmentation or alteration of kainate-induced responses or non-NMDA synaptic currents by L-trans-2,4-PDC. nih.govnih.gov

| Receptor Type | L-trans-2,4-PDC Effect | Mechanism of Action | Experimental Findings | Reference |

| NMDA | Indirect Activation / Desensitization | Inhibition of glutamate uptake leads to glutamate accumulation and subsequent receptor activation or desensitization. | Induces NMDA receptor-mediated neurotoxicity in cortical cultures. nih.govcaymanchem.com Prolonged exposure leads to selective desensitization of NMDA receptors in cerebellar granule neurons. nih.gov | nih.govcaymanchem.comnih.gov |

| AMPA | Indirect Activation | Elevated extracellular glutamate activates AMPA receptors, contributing to a positive feedback loop of further glutamate release. | Antagonism of AMPA receptors attenuates L-trans-PDC-evoked glutamate release in the striatum. nih.gov No direct binding at 100 μM. caymanchem.com | caymanchem.comnih.gov |

| Kainate | No significant direct or indirect effect noted in some studies. | Does not directly bind to kainate receptors. Elevated glutamate did not augment kainate-induced responses in specific models. | No effect on kainate-induced glutamate accumulation in cerebellar granule neurons. nih.gov No direct binding at 100 μM. caymanchem.com | caymanchem.comnih.gov |

Pharmacological and Structural Activity Relationships of L Trans 2,4 Pyrrolidine Dicarboxylate

Stereochemistry and Conformational Requirements for EAAT Interaction

The stereochemistry of L-trans-2,4-PDC is crucial for its potent interaction with EAATs. The trans configuration of the two carboxylate groups is essential for its activity as a competitive inhibitor of glutamate (B1630785) uptake. nih.gov This specific arrangement mimics the extended conformation of glutamate that is thought to be recognized by the transporters. The L-configuration at the C2 position is also a critical determinant for its high affinity.

The pyrrolidine (B122466) ring constrains the molecule into a specific conformation, which is believed to be the bioactive conformation for binding to the EAATs. This rigidity reduces the entropic penalty of binding compared to the flexible L-glutamate molecule, contributing to its high potency.

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-2,4-dicarboxylate Diastereomers

Structure-activity relationship (SAR) studies have demonstrated the importance of the stereochemistry of the pyrrolidine-2,4-dicarboxylate scaffold. Only the L-trans diastereomer exhibits potent inhibitory activity at glutamate transporters. caymanchem.com The other diastereomers, such as the L-cis, D-trans, and D-cis isomers, are significantly less active or inactive. This highlights the precise stereochemical and conformational requirements of the EAAT binding site. The transporter can clearly distinguish between the different spatial arrangements of the carboxylate groups and the amino group, underscoring the highly selective nature of the interaction.

Rational Design and Synthesis of L-trans-2,4-Pyrrolidine Dicarboxylate Analogues

The unique properties of L-trans-2,4-PDC have spurred the rational design and synthesis of numerous analogues to further probe the structure and function of EAATs. These efforts have focused on modifying the pyrrolidine core and the carboxylate groups to develop more potent and selective inhibitors, as well as to create tool compounds with different pharmacological profiles.

Exploration of Structural Modifications on the Pyrrolidine Core

Modifications to the pyrrolidine ring of L-trans-2,4-PDC have been a key area of investigation. For instance, the synthesis of a 4-methyl analogue of L-trans-2,4-PDC resulted in a compound with increased potency and a shift in its pharmacological profile from a substrate to a non-substrate inhibitor. nih.govexlibrisgroup.com This finding suggests that even small structural changes to the pyrrolidine core can significantly alter how the molecule interacts with the transporter, influencing whether it is transported across the membrane or simply blocks the binding site. nih.gov

Impact of Carboxylate Group Positioning and Functionality

The positioning and functionality of the carboxylate groups are paramount for the activity of L-trans-2,4-PDC. The trans-orientation of these groups is a strict requirement for high-affinity binding. Altering the carboxylate groups, for example, by esterification or replacement with other acidic moieties, generally leads to a significant decrease or loss of activity. This underscores the critical role of the two negatively charged carboxylate groups in anchoring the molecule within the binding pocket of the transporter through ionic interactions with positively charged amino acid residues.

Comparative Pharmacological Profiles with Other Glutamate Transport Modulators

L-trans-2,4-PDC acts as a competitive inhibitor of high-affinity glutamate transporters. nih.gov It is a substrate for the transporters, meaning it is transported into the cell, which can lead to the release of endogenous glutamate through transporter reversal. nih.govnih.gov This contrasts with other glutamate transport modulators, such as allosteric modulators, which can enhance or inhibit transporter activity without directly competing with glutamate at the binding site. nih.govacs.org For example, some recently identified positive allosteric modulators (PAMs) of EAAT2 have shown neuroprotective properties in vitro by enhancing glutamate uptake. nih.govacs.org

The table below provides a comparative overview of the pharmacological profiles of L-trans-2,4-PDC and other glutamate transport modulators.

| Compound/Class | Mechanism of Action | Effect on Glutamate Transport | Substrate/Non-substrate |

| L-trans-2,4-Pyrrolidine Dicarboxylate | Competitive Inhibitor | Inhibits uptake, can cause efflux | Substrate nih.govnih.gov |

| Kainic Acid | Competitive Inhibitor | Potently inhibits EAAT2 | Substrate acs.org |

| Dihydrokainic Acid (DHK) | Competitive Inhibitor | Potently inhibits EAAT2 | Substrate acs.org |

| Positive Allosteric Modulators (PAMs) | Allosteric Modulation | Enhances uptake | Non-substrate nih.govacs.org |

| Negative Allosteric Modulators (NAMs) | Allosteric Modulation | Inhibits uptake | Non-substrate acs.org |

Computational Modeling Approaches for L-trans-2,4-Pyrrolidine Dicarboxylate-Transporter Binding

Due to the lack of a crystal structure for mammalian EAATs, homology models based on the crystal structure of the prokaryotic homolog GltPh have been instrumental in understanding the binding of L-trans-2,4-PDC. mdpi.com Computational studies, including molecular docking and molecular dynamics simulations, have been employed to predict the binding pose of L-trans-2,4-PDC within the transporter's binding pocket. nih.gov These models suggest that the two carboxylate groups of L-trans-2,4-PDC form key ionic interactions with conserved positively charged residues in the binding site, while the pyrrolidine ring makes important van der Waals contacts. These computational approaches have been valuable in rationalizing the observed structure-activity relationships and have guided the design of new analogues with altered pharmacological properties. exlibrisgroup.com

Neurophysiological Effects of L Trans 2,4 Pyrrolidine Dicarboxylate

Modulation of Excitatory Synaptic Transmission

L-trans-2,4-PDC exerts a profound influence on excitatory synaptic transmission, primarily through its role as a glutamate (B1630785) uptake inhibitor. By blocking the excitatory amino acid transporters (EAATs), L-trans-2,4-PDC leads to an accumulation of glutamate in the extracellular space, thereby altering the dynamics of synaptic communication.

Presynaptic Depression of Excitatory Postsynaptic Currents (EPSCs)

A key finding in the study of L-trans-2,4-PDC is its ability to induce a presynaptic depression of excitatory postsynaptic currents (EPSCs). Research conducted on cultured hippocampal neurons has demonstrated that the application of L-trans-2,4-PDC results in a decreased amplitude of both non-NMDA and NMDA receptor-mediated components of monosynaptically evoked EPSCs. nih.govjneurosci.org This depression is not a result of a direct action on postsynaptic receptors but rather an indirect consequence of elevated ambient glutamate levels.

The proposed mechanism for this presynaptic inhibition involves the activation of presynaptic metabotropic glutamate receptors (mGluRs). The increased concentration of glutamate in the synaptic cleft, following the inhibition of its uptake, leads to the activation of these presynaptically located mGluRs. This activation, in turn, triggers a signaling cascade that reduces the probability of glutamate release from the presynaptic terminal, thus depressing the amplitude of the EPSCs. nih.govjneurosci.org This effect is mimicked by the application of low concentrations of L-glutamate and can be blocked by a competitive mGluR antagonist, further supporting the proposed mechanism. nih.govjneurosci.org

Table 1: Effect of L-trans-2,4-PDC on Excitatory Postsynaptic Currents (EPSCs)

| Experimental Condition | Effect on non-NMDA EPSC Amplitude | Effect on NMDA EPSC Amplitude | Proposed Mechanism | Reference |

| Application of L-trans-2,4-PDC | Decreased | Decreased | Activation of presynaptic metabotropic glutamate receptors due to increased ambient glutamate | nih.govjneurosci.org |

Effects on Miniature EPSCs and Synaptic Efficacy

Further investigation into the presynaptic nature of L-trans-2,4-PDC's action comes from the analysis of miniature EPSCs (mEPSCs), which represent the postsynaptic response to the spontaneous release of a single vesicle of neurotransmitter. Studies have shown that L-trans-2,4-PDC does not alter the amplitude of mEPSCs. nih.govjneurosci.org This indicates that the sensitivity of postsynaptic non-NMDA receptors is not affected by the compound. nih.govjneurosci.org The lack of change in mEPSC amplitude, coupled with the reduction in evoked EPSC amplitude, provides strong evidence that the primary effect of L-trans-2,4-PDC on excitatory synaptic transmission is a reduction in presynaptic release probability, thereby decreasing synaptic efficacy.

Regulation of Inhibitory Synaptic Transmission

In contrast to its significant impact on excitatory synapses, L-trans-2,4-PDC appears to have a limited direct effect on inhibitory synaptic transmission mediated by γ-aminobutyric acid (GABA).

Heterosynaptic Influences on GABAergic Signaling

Research has shown that L-trans-2,4-PDC does not influence the rate of spontaneous inhibitory postsynaptic currents (sIPSCs) or currents directly evoked by the application of GABA in cultured rat hippocampal neurons. This suggests that L-trans-2,4-PDC does not directly modulate the release of GABA from presynaptic terminals or the function of postsynaptic GABA receptors. The lack of a direct effect on GABAergic signaling highlights the specificity of L-trans-2,4-PDC's action on glutamate transporters and the subsequent glutamatergic signaling cascade. While the pronounced increase in extracellular glutamate could theoretically lead to indirect, or heterosynaptic, effects on nearby inhibitory synapses, direct evidence for such a mechanism remains to be elucidated.

Impact on Neuronal Excitability and Network Activity

At higher concentrations, the effects of L-trans-2,4-PDC can become more pronounced, leading to sustained neuronal depolarization. This can overwhelm normal synaptic activity and, in some cases, contribute to excitotoxicity, a process where excessive neuronal stimulation leads to cell damage and death. This highlights the delicate balance of glutamate homeostasis in maintaining normal neuronal function.

Investigation of Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Given its profound effects on glutamatergic transmission, L-trans-2,4-PDC has been investigated as a tool to understand the mechanisms of synaptic plasticity, particularly long-term depression (LTD).

Inhibition of glutamate uptake by transport inhibitors has been shown to promote the induction of LTD in the perirhinal cortex. This form of plasticity is dependent on the activation of NMDA receptors. The increased spillover of glutamate from the synaptic cleft, caused by uptake inhibition, can lead to the activation of extrasynaptic NMDA receptors, a key step in the induction of some forms of LTD. While direct studies on the role of L-trans-2,4-PDC in inducing long-term potentiation (LTP) are less common, its ability to elevate extracellular glutamate suggests it could also influence the threshold for LTP induction, a process that is highly dependent on the precise timing and magnitude of glutamate receptor activation.

Table 2: Inhibitory Constants (Ki and Km) of L-trans-2,4-PDC for Human Excitatory Amino Acid Transporters (EAATs)

| Transporter Subtype | Ki (µM) in [³H]-d-Asp uptake assays | Km (µM) in FLIPR Membrane Potential (FMP) assay |

| EAAT1 | 20 | 19 |

| EAAT2 | 20 | 7.7 |

| EAAT3 | 109 | 11 |

Influence on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

The impact of L-trans-PDC on synaptic plasticity is complex, with studies demonstrating both the promotion of LTD and the potential impairment of LTP, depending on the specific neuronal circuit and experimental conditions. By increasing the ambient concentration of glutamate, L-trans-PDC can alter the activation dynamics of various glutamate receptors, which are critical for the induction and expression of both LTP and LTD.

Research has shown that the inhibition of glutamate uptake by L-trans-PDC can facilitate the induction of LTD. In the perirhinal cortex of adult rats, the application of L-trans-PDC (also referred to as t-PDC) promotes low-frequency stimulation-induced LTD (LFS-LTD) in a pathway where no plasticity is typically observed under control conditions. frontiersin.org This suggests that by prolonging the presence of glutamate in the synapse, L-trans-PDC can shift the balance of synaptic plasticity towards depression. The elevated glutamate levels can lead to the activation of presynaptic metabotropic glutamate receptors, which results in a decrease in subsequent neurotransmitter release and contributes to the depression of excitatory synaptic transmission. nih.gov

Conversely, the elevation of extracellular glutamate by L-trans-PDC can be detrimental to the induction of LTP. While not always directly demonstrated with L-trans-PDC, the general principle of glutamate transporter inhibition suggests an impairment of LTP. frontiersin.org Prolonged exposure to increased glutamate levels can lead to the desensitization of N-methyl-D-aspartate (NMDA) receptors, which are crucial for the induction of most forms of LTP in the hippocampus and other brain regions. frontiersin.org In cultured hippocampal neurons, L-trans-PDC has been observed to decrease the amplitude of both non-NMDA and NMDA receptor-mediated components of excitatory postsynaptic currents (EPSCs). nih.gov This reduction in the NMDA receptor response would likely hinder the induction of LTP, which is dependent on a significant influx of calcium through these channels.

| Experimental Model | Compound | Effect on Synaptic Plasticity | Key Findings |

| Perirhinal Cortex Slices (Rat) | L-trans-PDC (t-PDC) | Promotes LFS-LTD | Facilitates LTD in a pathway normally devoid of plasticity. frontiersin.org |

| Cultured Hippocampal Neurons | L-trans-PDC | Depression of Excitatory Postsynaptic Currents (EPSCs) | Decreased amplitude of both non-NMDA and NMDA receptor-mediated EPSCs. nih.gov |

| General Principle | Glutamate Uptake Inhibitors | Potential Impairment of LTP | Prolonged glutamate exposure can lead to NMDA receptor desensitization. frontiersin.org |

Role in Activity-Dependent Synaptic Remodeling

Activity-dependent synaptic remodeling refers to the structural changes at synapses that are driven by patterns of neuronal activity. These modifications, which include alterations in dendritic spine morphology, the formation of new synapses (synaptogenesis), and the elimination of existing ones, are fundamental for learning, memory, and developmental plasticity. The modulation of extracellular glutamate by L-trans-PDC can influence these structural dynamics, although direct research in this specific area is less extensive.

Synaptic plasticity phenomena like LTP and LTD are themselves considered forms of synaptic remodeling at a functional level, and they are often associated with underlying structural changes. For instance, LTP is frequently accompanied by an increase in the size of dendritic spine heads and the formation of new spines, while LTD can be associated with spine shrinkage or elimination. Given that L-trans-PDC influences LTP and LTD, it is plausible that it also affects the associated structural plasticity.

By increasing extracellular glutamate, L-trans-PDC can lead to an overactivation of glutamate receptors, which, in some contexts, can be neurotoxic and lead to neuronal injury and atrophy, a severe form of structural remodeling. nih.gov In neonatal rat hippocampus, injection of L-trans-PDC has been shown to cause focal pyramidal cell loss. nih.gov

The process of synaptogenesis, particularly during development, is highly dependent on neuronal activity and the precise regulation of neurotransmitter signaling. Studies have shown that the formation of functional glutamatergic synapses is an activity-dependent process that can be triggered by LTP-inducing protocols. nih.gov While direct studies linking L-trans-PDC to activity-dependent synaptogenesis are scarce, its ability to profoundly alter the glutamatergic environment suggests a potential role in modulating this process. The depression of synaptic transmission and desensitization of NMDA receptors caused by L-trans-PDC could potentially interfere with the signaling cascades that lead to the formation and stabilization of new synaptic contacts.

| Process | Potential Influence of L-trans-PDC | Underlying Mechanism |

| Dendritic Spine Plasticity | Indirectly influences through modulation of LTP/LTD | Altered calcium influx and downstream signaling pathways due to changes in glutamate receptor activation. |

| Synaptogenesis | Potential for disruption | Interference with activity-dependent signaling cascades necessary for synapse formation and stabilization. |

| Neuronal Structure | Can induce neurotoxicity and atrophy at high concentrations or in vulnerable states | Excitotoxic effects of elevated extracellular glutamate. nih.gov |

L Trans 2,4 Pyrrolidine Dicarboxylate in Excitotoxicity Research

Mechanisms of L-trans-2,4-Pyrrolidine Dicarboxylate-Induced Neuronal Injury

The neurotoxic effects of L-trans-2,4-PDC are primarily attributed to its ability to disrupt glutamate (B1630785) homeostasis, leading to the overactivation of glutamate receptors and subsequent neuronal cell death.

Role of Elevated Extracellular Glutamate Concentrations

A primary mechanism by which L-trans-2,4-PDC induces neuronal injury is through the elevation of extracellular glutamate levels. nih.govnih.gov As a potent inhibitor of glutamate transporters, L-trans-2,4-PDC blocks the reuptake of glutamate from the synaptic cleft, leading to its accumulation in the extracellular space. nih.gov This sustained presence of high concentrations of glutamate results in the continuous stimulation of glutamate receptors on adjacent neurons, initiating a cascade of excitotoxic events. Studies have shown that the neurotoxicity of L-trans-2,4-PDC can be prevented by the enzymatic degradation of extracellular glutamate, confirming the critical role of elevated glutamate concentrations in its mechanism of action. nih.gov For instance, the co-incubation of neuronal cultures with glutamate-pyruvate transaminase and pyruvate (B1213749) has been demonstrated to block L-trans-2,4-PDC-induced neurotoxicity. nih.gov

Differentiation of Uptake Inhibition versus Glutamate Release in Excitotoxic Pathways

While it is well-established that L-trans-2,4-PDC is a competitive inhibitor of glutamate uptake, there is a significant body of evidence suggesting that its neurotoxic effects may be more attributable to its ability to induce glutamate release from astrocytes via a process known as heteroexchange. nih.gov This process involves the transporter-mediated exchange of extracellular L-trans-2,4-PDC for intracellular glutamate, leading to a net efflux of glutamate into the extracellular space. nih.gov

Several key findings support the glutamate release hypothesis. The neurotoxicity of L-trans-2,4-PDC is dependent on the presence of extracellular sodium, a characteristic of transporter-mediated release rather than simple uptake inhibition. nih.gov Furthermore, L-trans-2,4-PDC has been shown to evoke the release of radiolabeled D-aspartate, a glutamate analog, from cultured astrocytes. nih.gov Studies using astrocyte-pure cultures have also demonstrated that L-trans-2,4-PDC can induce glutamate release in the absence of neurons. nih.gov In contrast, some studies suggest that at lower concentrations, the primary effect of L-trans-2,4-PDC is the inhibition of glutamate uptake, which prolongs the action of synaptically released glutamate. nih.gov However, at higher, more neurotoxic concentrations, the induction of glutamate release appears to be the dominant mechanism. nih.gov It has also been proposed that L-trans-2,4-PDC can stimulate glial glutamate release through a mechanism independent of blocking glutamate transporters. nih.gov

Methodologies for Assessing Neuronal Survival and Damage in Response to L-trans-2,4-Pyrrolidine Dicarboxylate

A variety of methodologies are employed to quantify the extent of neuronal injury and assess the efficacy of neuroprotective strategies in the context of L-trans-2,4-PDC-induced excitotoxicity. These techniques can be broadly categorized into morphological, biochemical, and functional assays.

| Methodology Category | Specific Assay | Principle | Parameter Measured | References |

| Morphological Assays | Light Microscopy | Visual inspection of cell morphology, such as cell body swelling, neurite disintegration, and cell detachment. | Gross morphological changes indicative of cell death. | nih.gov |

| Fluorescent Dye Staining (e.g., Propidium Iodide, Hoechst, Calcein AM) | Dyes that differentially stain live and dead cells based on membrane integrity or metabolic activity. Propidium iodide enters cells with compromised membranes, while Calcein AM is cleaved by esterases in live cells to a fluorescent product. | Quantification of live versus dead cells. | nih.govresearchgate.net | |

| Biochemical Assays | Lactate Dehydrogenase (LDH) Release Assay | Measurement of the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis. | Plasma membrane integrity. | nih.govcreative-bioarray.cominnoprot.com |

| MTT Assay | Colorimetric assay measuring the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells. | Mitochondrial metabolic activity. | nih.govnih.gov | |

| Caspase Activation Assays | Detection of the activity of caspases, a family of proteases that are key mediators of apoptosis. | Apoptotic cell death pathway activation. | creative-bioarray.cominnoprot.com | |

| Functional Assays | Electrophysiology (e.g., Patch-Clamp, Microelectrode Arrays) | Recording of the electrical activity of neurons, such as membrane potential, action potentials, and synaptic currents. | Changes in neuronal excitability and synaptic function. | physiology.orgmdpi.com |

| Measurement of Intracellular Calcium ([Ca²⁺]i) | Use of fluorescent calcium indicators to measure changes in intracellular calcium concentrations. | Dysregulation of calcium homeostasis. | nih.gov |

Applications of L Trans 2,4 Pyrrolidine Dicarboxylate As a Research Tool

Probing the Role of Glutamate (B1630785) Transporters in Neurotransmission

L-trans-2,4-PDC has been instrumental in elucidating the critical role of excitatory amino acid transporters (EAATs) in maintaining low extracellular glutamate concentrations, a process vital for normal synaptic function and preventing excitotoxicity. nih.gov By blocking these transporters, researchers can study the consequences of impaired glutamate uptake.

Studies using L-trans-2,4-PDC have shown that inhibiting glutamate uptake leads to an increase in ambient glutamate levels in the brain. nih.govphysiology.org This elevation in extracellular glutamate can, in turn, activate presynaptic metabotropic glutamate receptors, leading to a decrease in synaptic transmission. nih.gov This suggests a feedback mechanism where glutamate transporters not only clear glutamate from the synapse but also indirectly modulate neurotransmitter release.

Interestingly, while L-trans-2,4-PDC potentiates the effects of exogenously applied glutamate, some studies have found it does not alter the time course of synaptic currents mediated by NMDA or non-NMDA receptors. physiology.orgnih.gov This has led to the hypothesis that diffusion may be the primary mechanism for clearing glutamate from the immediate synaptic cleft, while transporters play a more significant role in preventing glutamate spillover to neighboring synapses. physiology.orgnih.gov

The inhibitory constants (Ki) of L-trans-2,4-PDC vary across different EAAT subtypes, highlighting its utility in distinguishing the contributions of specific transporters.

| EAAT Subtype | Ki (μM) in [3H]-d-Asp uptake assays | Km (μM) in FLIPR Membrane Potential (FMP) assay |

|---|---|---|

| EAAT1 | 20 | 19 |

| EAAT2 | 20 | 7.7 |

| EAAT3 | 109 | 11 |

Investigating Glutamatergic Dysregulation in Experimental Models of Neurological Conditions

The dysregulation of glutamate transport is implicated in the pathophysiology of numerous neurological disorders, including amyotrophic lateral sclerosis (ALS), Parkinson's disease, and epilepsy. neurodegenerationresearch.eunih.govnih.gov L-trans-2,4-PDC serves as a critical tool in creating and studying animal and cell culture models that mimic this glutamatergic excitotoxicity.

For instance, in models of ALS, inhibiting glutamate transport with L-trans-2,4-PDC has been shown to induce motor neuron degeneration, particularly in the presence of mutant SOD1, a gene linked to familial ALS. tocris.com This supports the hypothesis that impaired glutamate uptake contributes to the neuronal death observed in the disease.

In studies using rat cortical cultures, L-trans-2,4-PDC has been shown to be neurotoxic, an effect that can be reversed by NMDA receptor antagonists. caymanchem.comnih.gov This demonstrates that the toxicity resulting from transport inhibition is mediated by the overstimulation of glutamate receptors. The neurotoxic effect is more pronounced in astrocyte-poor cultures, highlighting the crucial role of glial cells in glutamate clearance. nih.gov

The following table summarizes the neurotoxic effects of L-trans-2,4-PDC in different rat cortical culture conditions.

| Culture Condition | EC50 (μM) |

|---|---|

| Astrocyte-rich | 320 ± 157 |

| Astrocyte-poor | 50 ± 5 |

Furthermore, local administration of L-trans-2,4-PDC into specific brain regions in animal models allows for the investigation of the behavioral consequences of localized glutamate dysregulation. For example, injection into the nucleus accumbens can prevent amphetamine-induced hyperlocomotion in rats. caymanchem.com

Use in High-Throughput Screening Assays for Novel EAAT Modulators

The development of novel therapeutic agents that can modulate the activity of EAATs is an active area of research. L-trans-2,4-PDC plays a role in the initial stages of this drug discovery process. Although not a direct component of high-throughput screening (HTS) assays for EAAT activators, it is used as a reference inhibitor to validate these assays and to characterize the mechanism of action of newly identified compounds. nih.govacs.org

In cell-based HTS assays designed to identify positive allosteric modulators (PAMs) of EAAT2, for example, L-trans-2,4-PDC can be used as a tool to confirm that the assay is responsive to known inhibitors. nih.govacs.org Once hit compounds are identified from a large chemical library, further studies are conducted to determine their mode of action. By comparing the effects of a novel compound to those of L-trans-2,4-PDC, researchers can ascertain whether the new molecule acts as an inhibitor, a substrate, or a modulator at a different binding site.

Studies on Extracellular Neurotransmitter Dynamics in Response to Transport Inhibition

Microdialysis studies in live animals have utilized L-trans-2,4-PDC to directly measure the impact of glutamate transport inhibition on the extracellular concentrations of various amino acids. These studies provide real-time insights into the dynamic interplay between neurotransmitter release, uptake, and metabolism.

When L-trans-2,4-PDC is infused into the hippocampus of rats, it causes a significant increase in the extracellular levels of glutamate and aspartate. researchgate.net Interestingly, the effects of L-trans-2,4-PDC, a transportable inhibitor, can differ from non-transportable inhibitors like DL-threo-β-benzyloxyaspartate (DL-TBOA). researchgate.netnih.gov For instance, L-trans-2,4-PDC can induce the efflux of pre-loaded [3H]-D-aspartate, a non-metabolizable glutamate analog, demonstrating that it can cause reverse transport of glutamate. caymanchem.comnih.gov This process of heteroexchange, where the transporter moves L-trans-2,4-PDC into the cell while exporting intracellular glutamate, is a key mechanism contributing to the rise in extracellular glutamate. nih.gov

Studies have also shown that prolonged exposure to L-trans-2,4-PDC can lead to a desensitization of NMDA receptors, likely due to the sustained increase in ambient glutamate levels. nih.gov This highlights the complex and adaptive responses of neuronal systems to chronic transport inhibition.

Advanced Experimental Methodologies Utilizing L Trans 2,4 Pyrrolidine Dicarboxylate

In Vitro and Ex Vivo Electrophysiological Techniques

Electrophysiological recordings provide a real-time readout of neuronal activity and synaptic communication. The application of L-trans-2,4-PDC in these preparations allows researchers to investigate the direct impact of glutamate (B1630785) transporter inhibition on neuronal excitability and network function.

Whole-cell patch-clamp is a high-fidelity technique used to record the electrical activity of individual neurons. axolbio.com It allows for precise control of the cell's membrane potential and the measurement of synaptic currents. In studies utilizing L-trans-2,4-PDC, this method is employed to dissect the specific effects of impaired glutamate uptake on synaptic transmission.

By inhibiting glutamate transporters, L-trans-2,4-PDC elevates extracellular glutamate levels, which can profoundly alter field potentials. nih.gov The initial effect is often an enhancement of synaptic responses due to increased glutamate availability at postsynaptic receptors. However, prolonged exposure can lead to complex effects, including the activation of a positive feedback loop within neural circuits, resulting in further glutamate release from corticostriatal and thalamostriatal terminals. nih.gov This can ultimately lead to phenomena such as receptor desensitization or excitotoxicity, which are observable as changes in the shape and size of the recorded field excitatory postsynaptic potentials (fEPSPs).

Biochemical and Pharmacological Assays

Biochemical and pharmacological assays are essential for quantifying the interaction of L-trans-2,4-PDC with its target transporters and for understanding the downstream cellular consequences of this interaction.

Radioligand uptake and release assays are a cornerstone for studying the function of transporters. These assays typically use a radiolabeled substrate, such as [³H]-D-aspartate, a non-metabolizable analog of glutamate, to track transporter activity.

Studies have demonstrated that L-trans-2,4-PDC is not merely an inhibitor but also a substrate for glutamate transporters. nih.gov In experiments using rat cortical cultures pre-loaded with [³H]-D-aspartate, the application of L-trans-2,4-PDC was shown to cause a significant, sodium-dependent efflux of the radiolabel. nih.govcaymanchem.com This indicates that L-trans-2,4-PDC can induce heteroexchange, where the transporter moves L-trans-2,4-PDC into the cell while simultaneously moving intracellular glutamate (or its analog, [³H]-D-aspartate) out of the cell. This carrier-mediated release of glutamate is a key mechanism behind the compound's neurotoxic effects at higher concentrations. nih.govnih.gov

| Experimental Condition | Key Finding | Reference |

|---|---|---|

| Application of L-trans-2,4-PDC to cells pre-loaded with [³H]-D-aspartate | Causes significant efflux of [³H]-D-aspartate. | nih.gov |

| Application of L-trans-2,4-PDC in sodium-free medium | The efflux of [³H]-D-aspartate is inhibited. | nih.gov |

| Application of L-trans-2,4-PDC to astrocyte-pure cultures | Evokes release of [³H]-D-aspartate, demonstrating action on glial transporters. | nih.gov |

Fluorescence-based membrane potential (FMP) assays offer a high-throughput method for observing real-time changes in cellular membrane potential associated with the activity of ion channels and transporters. moleculardevices.com These assays use fluorescent dyes that redistribute across the plasma membrane in response to changes in potential, leading to a change in fluorescence intensity. frontiersin.org An increase in signal typically corresponds to membrane depolarization. moleculardevices.com

While direct FMP assay studies specifically naming L-trans-2,4-PDC are not prominent, the assay's principle is highly applicable. The known mechanism of L-trans-2,4-PDC—inhibiting glutamate uptake and thereby increasing extracellular glutamate concentration—would lead to the activation of ionotropic glutamate receptors (e.g., NMDA and AMPA receptors). nih.govnih.gov This activation causes an influx of positive ions (Na⁺ and Ca²⁺), resulting in neuronal membrane depolarization. An FMP assay could detect this depolarization as an increase in fluorescence, providing a dynamic readout of the functional consequences of glutamate transporter inhibition across a large population of cells. This approach would be valuable for screening compounds that modulate EAAT activity.

Quantitative autoradiography is a technique used to visualize and quantify the distribution and density of radioligand binding sites in tissue sections. This methodology has been employed to determine the selectivity of L-trans-2,4-PDC for glutamate transporter sites versus various glutamate receptor subtypes.

In a key study using frozen sections of rat forebrain, L-trans-2,4-PDC was tested as a potential inhibitor of binding for several ³H-labeled ligands. nih.gov The Na⁺-dependent glutamate uptake site was labeled with [³H]L-aspartate, while various glutamate receptor subtypes were labeled with specific radioligands such as [³H]AMPA and [³H]CGP 39653 (an NMDA receptor antagonist). The results demonstrated that L-trans-2,4-PDC is a potent inhibitor of [³H]L-aspartate binding, confirming its high affinity for the glutamate transporter. nih.gov In contrast, it had negligible effects on the binding sites for non-NMDA receptors at concentrations up to 100 μM. caymanchem.comnih.gov This high degree of selectivity makes L-trans-2,4-PDC a valuable tool for specifically studying the function of EAATs with minimal direct confounding effects on ionotropic glutamate receptors. nih.govnih.gov

| Radioligand | Target Site | Inhibition by L-trans-2,4-PDC | Reference |

|---|---|---|---|

| [³H]L-aspartate | Na⁺-dependent glutamate transporter | Potent inhibitor | nih.gov |

| [³H]AMPA | AMPA receptor | No important effect | nih.gov |

| [³H]kainate | Kainate receptor | No important effect | nih.gov |

| [³H]CGP 39653 | NMDA receptor | Weak to no effect | nih.gov |

| [³H]CNQX | Non-NMDA receptor | No important effect | nih.gov |

Microdialysis and In Vivo Neurotransmitter Monitoring

Microdialysis is a widely used technique for sampling the extracellular fluid of living tissues, including the brain. When coupled with analytical methods like high-performance liquid chromatography (HPLC), it allows for the real-time monitoring of neurotransmitter concentrations.

Assessment of Extracellular Glutamate Levels in Specific Brain Regions

The use of L-trans-2,4-PDC in microdialysis studies has been instrumental in elucidating the dynamics of glutamate homeostasis. By inhibiting glutamate transporters, L-trans-2,4-PDC induces an increase in extracellular glutamate concentrations, which can be measured in specific brain regions. This approach helps researchers understand the capacity and function of glutamate uptake systems in vivo.

For instance, studies in the rat hippocampus have demonstrated that local perfusion of L-trans-2,4-PDC via a microdialysis probe leads to a significant elevation in extracellular glutamate levels. nih.gov Research has shown that a 500 microM concentration of L-trans-2,4-PDC can cause a threefold increase in extracellular glutamate. nih.gov Similarly, in the striatum, L-trans-2,4-PDC has been observed to reverse plasma membrane glutamate transporters, leading to elevated extracellular glutamate. nih.gov

The effects of L-trans-2,4-PDC on glutamate levels can be modulated by various factors. For example, reducing extracellular calcium or blocking voltage-dependent sodium channels with tetrodotoxin (B1210768) has been shown to attenuate the L-trans-2,4-PDC-evoked increase in striatal glutamate. nih.gov Specifically, the presence of 0.1 mM calcium reduced the evoked glutamate levels by 55%, while 1 microM tetrodotoxin led to a 46% reduction. nih.gov This suggests that the initial elevation of glutamate by L-trans-2,4-PDC can trigger further, activity-dependent glutamate release.

Table 1: Effect of L-trans-2,4-PDC on Extracellular Glutamate Levels in Rat Brain

| Brain Region | L-trans-2,4-PDC Concentration | Fold Increase in Glutamate | Modulating Factor | Effect of Modulator on Glutamate Increase |

| Hippocampus | 500 µM | 3-fold | - | - |

| Striatum | Not Specified | Significant increase | 0.1 mM Calcium | 55% reduction |

| Striatum | Not Specified | Significant increase | 1 µM Tetrodotoxin | 46% reduction |

Advanced Microscopy and Imaging Techniques

Advanced microscopy techniques are crucial for visualizing cellular and subcellular events. In conjunction with L-trans-2,4-PDC, these methods provide a window into the dynamic processes affected by altered glutamate concentrations.

Calcium Imaging for Intracellular Ion Dynamics

Calcium imaging is a technique used to measure intracellular calcium concentrations, often as a proxy for neuronal activity. When glutamate receptors are activated, they can allow calcium to enter the cell, leading to a detectable signal.

Studies using cultured cerebellar granule neurons have employed calcium imaging to investigate the effects of L-trans-2,4-PDC. nih.gov A brief application of L-trans-2,4-PDC did not, on its own, increase intracellular calcium. nih.gov However, prolonged exposure (1 hour) to L-trans-2,4-PDC was found to reduce the subsequent calcium influx induced by the NMDA receptor agonist, N-methyl-D-aspartate (NMDA). nih.gov This suggests that the sustained elevation of extracellular glutamate caused by L-trans-2,4-PDC can lead to the desensitization of NMDA receptors. nih.gov

Confocal Microscopy for Subcellular Localization Studies

Confocal microscopy offers high-resolution optical sectioning, enabling the detailed visualization of subcellular structures. nih.gov While direct imaging of L-trans-2,4-PDC is not typical, this technique can be used to observe the consequences of its action. For example, researchers can visualize the localization of glutamate transporters or receptors on the cell surface and how their distribution might change in response to the altered extracellular environment induced by L-trans-2,4-PDC. This can be achieved by labeling these proteins with fluorescent tags. nih.gov

Genetic and Molecular Biology Approaches in Conjunction with L-trans-2,4-Pyrrolidine Dicarboxylate

The combination of pharmacological tools like L-trans-2,4-PDC with genetic and molecular biology techniques provides a powerful approach to dissecting the roles of specific genes and proteins in glutamate signaling.

Studies in Genetically Modified Cell Lines or Animal Models

Genetically modified cell lines and animal models, such as knockout or transgenic models, are invaluable for studying the function of specific proteins. crownbio.commdpi.com For example, one could use cell lines with specific glutamate transporter subtypes knocked out to investigate the precise transporter responsible for the effects of L-trans-2,4-PDC.

Research has been conducted on genetically modified cell lines to understand various cellular processes. crownbio.com For instance, the CRISPR/Cas9 gene-editing technology has been used to create knockout cell lines to study the function of specific genes. crownbio.com Similarly, animal models, including genetically engineered mice, are used to study the in vivo effects of gene manipulations. mdpi.com While specific studies combining L-trans-2,4-PDC with genetically modified models focusing on this compound are not detailed in the provided search results, this approach is a logical and powerful extension of the research. For example, one could investigate the effects of L-trans-2,4-PDC in animal models where specific glutamate receptor subunits or transporter proteins have been genetically altered to understand the compound's mechanism of action and the downstream consequences of glutamate dysregulation in a more defined system.

Emerging Research Perspectives and Future Directions for L Trans 2,4 Pyrrolidine Dicarboxylate

Development of Optogenetic or Chemogenetic Approaches for Targeted EAAT Modulation

The ability to control cellular activity with high spatiotemporal precision using light (optogenetics) or engineered drugs (chemogenetics) has revolutionized neuroscience. nih.govelsevierpure.comnih.gov A compelling future direction is the development of such tools specifically for the modulation of EAATs. While current optogenetic and chemogenetic strategies typically target neurons to control their firing, adapting these technologies to directly control the activity of glutamate (B1630785) transporters would provide an unprecedented tool to study glutamate homeostasis. nih.govnih.govnih.gov

Researchers may aim to create photoswitchable or DREADD (Designer Receptors Exclusively Activated by Designer Drugs) versions of EAATs. elsevierpure.com For example, an EAAT could be engineered to be sensitive to a specific wavelength of light, allowing researchers to turn glutamate transport on or off in specific cells or subcellular compartments with millisecond precision. nih.gov This would enable the precise dissection of the role of glutamate uptake in synaptic plasticity, neuroprotection, and disease states. Similarly, a chemogenetically-modified EAAT, unresponsive to endogenous ligands but activated by a specific inert molecule, would allow for long-term and reversible modulation of glutamate transport in vivo, offering a powerful platform for preclinical studies. elsevierpure.comnih.govresearchgate.net

Integration of Multi-Omics Data to Understand Broader Biological Impacts

To fully grasp the wide-ranging effects of inhibiting glutamate transport with L-trans-2,4-PDC, a systems-level approach is necessary. The integration of multiple "omics" datasets—including transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite levels)—is a powerful strategy to achieve this. nih.govmdpi.com Such an approach can reveal the global cellular and metabolic reprogramming that occurs in response to treatment with L-trans-2,4-PDC.

A preliminary indication of the broader metabolic impact of L-trans-2,4-PDC comes from a study showing that it can affect intracellular glutathione (B108866) levels, a key antioxidant. nih.gov A future comprehensive multi-omics study would expand on this by simultaneously measuring changes in the expression of thousands of genes and proteins, as well as the levels of numerous metabolites. This could identify novel signaling pathways and cellular processes affected by L-trans-2,4-PDC, potentially uncovering new therapeutic targets or off-target effects. For instance, such studies could clarify how inhibiting glutamate uptake with L-trans-2,4-PDC impacts central carbon metabolism, redox balance, and the synthesis of other neurotransmitters. nih.govnih.govnih.gov

High-Resolution Structural Studies of L-trans-2,4-Pyrrolidine Dicarboxylate-Transporter Complexes

A detailed understanding of how L-trans-2,4-PDC interacts with EAATs at the atomic level is crucial for the rational design of next-generation inhibitors and modulators. While high-resolution structures of EAATs bound to other ligands have provided invaluable insights into their function, a structure of an EAAT in complex with L-trans-2,4-PDC has yet to be determined. nih.govnih.gov Obtaining such a structure, likely through cryo-electron microscopy (cryo-EM), is a major goal for the field.

Q & A

Q. What are standard experimental protocols for administering PDC in neuroprotection studies?

PDC is typically administered via intracerebroventricular injection in rodent models, such as C57BL/6j mice, at a dosage of 0.8 μg/day. This method ensures direct delivery to the central nervous system for studying chronic cerebral hypoperfusion or glutamate transporter inhibition. Post-administration, brain tissues are analyzed using Western blot to assess markers like EAAT3, mTOR, and oligodendrocyte precursors .

Q. How does PDC’s selectivity for excitatory amino acid transporter (EAAT) subtypes compare to other inhibitors?

PDC acts as a non-selective competitive inhibitor across all EAAT subtypes (EAAT1-5), unlike DL-threo-β-hydroxyaspartate (THA), which selectively targets EAAT1/2. However, its substrate-like activity may vary depending on the transporter’s conformational state, as observed in electrophysiological assays .

Q. What are the primary methodological considerations when using PDC in vitro vs. in vivo?

- In vitro: PDC is applied at micromolar concentrations (10–100 μM) to neuronal cultures to induce glutamate transporter blockade. Energy impairment models (e.g., glucose deprivation) require careful monitoring of PDC-induced excitotoxicity .

- In vivo: Dose optimization is critical to avoid systemic toxicity. Intracerebroventricular delivery minimizes peripheral effects, while post-mortem tissue analysis (e.g., Western blot, immunohistochemistry) validates target engagement .

Advanced Research Questions

Q. How do structural modifications of PDC alter its interaction with glutamate transporters?

Methylation of PDC converts it from a substrate to a non-substrate inhibitor, as demonstrated by Lew et al. (2002). This modification reduces its transport into cells while retaining competitive binding to EAATs, making it useful for distinguishing transporter uptake vs. signaling roles .

Q. How can researchers resolve contradictions in PDC’s reported neurotoxic vs. neuroprotective effects?

Discrepancies arise from model-specific variables:

- Neurotoxicity: In energy-impaired systems (e.g., ischemic stroke models), PDC exacerbates excitotoxic damage by blocking glutamate clearance.

- Neuroprotection: In chronic hypoperfusion, PDC may indirectly protect oligodendrocytes by modulating EAAT3-dependent mTOR signaling. Methodological reconciliation involves cross-validating findings using dual approaches (e.g., siRNA knockdown of EAAT3 + PDC administration) .

Q. What advanced techniques are used to analyze PDC’s role in dicarboxylate sensing or supramolecular interactions?

- Supramolecular sensing: Principal Component Analysis (PCA) of ESI-MS and ¹H-NMR data can differentiate PDC’s binding to synthetic cages based on chain length and odd-even carbon effects .

- Crystallography: Single-crystal X-ray diffraction reveals PDC’s binding motifs in dicarboxylate recognition systems, aiding in designing targeted sensors .

Q. How can PDC be integrated into models of neurological disorders like epilepsy or depression?

- Epilepsy: PDC induces epileptiform activity in hippocampal slices by blocking glutamate uptake. Combining this with EEG recordings in EAAT2-knockout mice clarifies transporter-specific contributions .

- Depression: Chronic PDC administration in stress models (e.g., chronic unpredictable stress) links EAAT dysfunction to glutamatergic imbalance, validated via magnetic resonance spectroscopy (MRS) .

Methodological Best Practices

- Dosage Validation: Always perform dose-response curves in new models, as PDC’s effects vary with species, route, and disease state.

- Data Cross-Validation: Use complementary techniques (e.g., Western blot + immunohistochemistry) to confirm EAAT expression changes post-PDC treatment .

- Structural Analogues: Compare PDC with selective inhibitors (e.g., DHK for EAAT2) to isolate subtype-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.